

Application Notes and Protocols for Ion Imaging of CdKr Photodissociation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of van der Waals (vdW) complexes, such as the cadmium-krypton (CdKr) dimer, provides fundamental insights into intermolecular forces and the dynamics of chemical reactions. Photodissociation of these weakly bound species, followed by the analysis of the resulting photofragments, offers a detailed view of the potential energy surfaces that govern these interactions. Ion imaging techniques, particularly velocity map imaging (VMI), are powerful tools for such investigations, providing information on the kinetic energy and angular distribution of the dissociated atoms.

These application notes provide a comprehensive overview of the application of ion imaging to the study of CdKr photodissociation. While detailed spectroscopic data for the CdKr complex are available, the direct application of ion imaging techniques to its photodissociation has not been extensively reported in the literature. Therefore, this document presents a generalized experimental protocol based on established methodologies for similar metal-rare gas vdW complexes. The provided protocols and data are intended to serve as a detailed guide for researchers aiming to conduct such experiments.

Data Presentation: Spectroscopic Constants of CdKr



Quantitative data regarding the electronic states of CdKr are crucial for designing and interpreting photodissociation experiments. The following tables summarize the known spectroscopic constants for the ground and several excited states of the CdKr molecule. This information is essential for selecting appropriate laser wavelengths for excitation and ionization.

Table 1: Spectroscopic Constants for the $X^1\Sigma^+$ Ground State of CdKr

Parameter	Value	Reference
Dissociation Energy (D ₀)	134.5 cm ⁻¹	[1](INVALID-LINK)
Equilibrium Internuclear Distance (R _e)	4.39 Å	[1](INVALID-LINK)
Vibrational Frequency (ω _e)	24.1 cm ⁻¹	[1](INVALID-LINK)
Anharmonicity Constant (ω _e x _e)	0.8 cm ⁻¹	[1](INVALID-LINK)

Table 2: Spectroscopic Constants for the Excited Electronic States of CdKr

State	Dissociatio n Energy (D _e)	Equilibrium Internuclear Distance (R _e)	Vibrational Frequency (ω _e)	Anharmoni city Constant $(\omega_{e}x_{e})$	Reference
А³П₀+	367 cm ⁻¹	3.55 Å	42.1 cm ⁻¹	1.1 cm ⁻¹	[1](INVALID- LINK)
В³П1	732 cm ⁻¹	3.32 Å	55.2 cm ⁻¹	1.2 cm ⁻¹	[1](INVALID- LINK)
C¹∏1	1036 cm ⁻¹	3.23 Å	56.72 cm ⁻¹	0.81 cm ⁻¹	[2](INVALID- LINK)

Experimental Protocols



This section outlines a detailed methodology for studying the photodissociation of the CdKr vdW complex using a resonance-enhanced multiphoton ionization-velocity map imaging (REMPI-VMI) spectrometer.

Generation of the CdKr van der Waals Complex

The CdKr complexes are typically produced in a supersonic jet expansion.

- Apparatus: A pulsed valve (e.g., General Valve Series 9) is housed in a vacuum chamber.
- Procedure:
 - A mixture of krypton gas (typically 1-5%) seeded in a carrier gas (e.g., argon or helium) is passed over a heated reservoir of cadmium metal.
 - The heated cadmium vapor mixes with the Kr/carrier gas mixture.
 - This gas mixture is expanded through the pulsed valve into a high-vacuum source chamber. The adiabatic expansion leads to cooling and the formation of CdKr vdW complexes.

Photodissociation and Ionization

A pump-probe laser scheme is employed to first dissociate the CdKr complex and then ionize one of the fragments.

- Pump Laser: A tunable pulsed laser (e.g., a Nd:YAG pumped dye laser) is used to excite the CdKr complex to a specific vibrational level of an electronically excited state (e.g., the A³Π₀⁺ or B³Π₁ state). The wavelength should be chosen based on the spectroscopic data in Table 2.
- Probe Laser: A second tunable pulsed laser is used to ionize the Cd photofragment. A
 common method is (2+1) REMPI of the Cd atom. For example, two photons of the probe
 laser can excite the Cd atom from its ground state to an intermediate resonant state, and a
 third photon ionizes it.
- Timing: The pump and probe laser pulses must be temporally overlapped, with a short delay (typically a few nanoseconds) between them to allow for the dissociation to occur before



ionization.

Velocity Map Imaging (VMI) of the Cd+ Photofragment

The Cd+ ions are then accelerated and detected using a VMI spectrometer.

• VMI Spectrometer: A standard VMI setup consists of a repeller plate, an extractor plate, and a grounded time-of-flight tube.[3] A two-dimensional position-sensitive detector, typically a microchannel plate (MCP) detector coupled to a phosphor screen and a CCD camera, is located at the end of the flight tube.[3]

Procedure:

- The Cd+ ions are created in the region between the repeller and extractor plates.
- A static electric field, created by applying voltages to the repeller and extractor plates, accelerates the ions towards the detector. The specific voltages are chosen to achieve velocity mapping conditions, where ions with the same initial velocity vector are focused onto the same point on the detector, irrespective of their initial position.
- The ions travel through the time-of-flight tube and strike the MCP detector.
- The signal from the MCP is amplified and visualized on the phosphor screen.
- The 2D image on the phosphor screen is captured by a CCD camera.

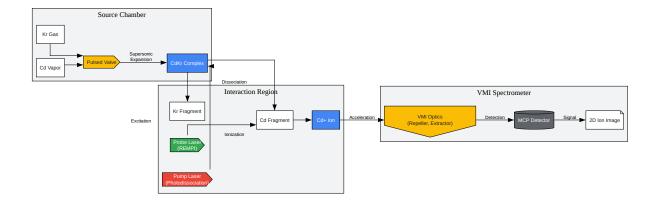
Data Acquisition and Analysis

- Image Acquisition: The images from the CCD camera are accumulated over many laser shots to improve the signal-to-noise ratio.
- Image Reconstruction: The raw 2D image is a projection of the 3D velocity distribution of the Cd+ ions. To obtain the full 3D velocity information, the image is mathematically reconstructed using an inverse Abel transform.[3]
- Data Extraction: From the reconstructed 3D image, the kinetic energy release and the angular distribution of the photofragments can be determined.



- Kinetic Energy Release: The radius of the observed rings in the image is proportional to the speed of the Cd+ fragments. By calibrating the spectrometer (e.g., by ionizing a gas with a known ionization potential), the kinetic energy release distribution can be calculated.
- Angular Distribution: The intensity variation around the rings in the image provides information about the angular distribution of the photofragments with respect to the polarization of the photolysis laser. This is characterized by the anisotropy parameter, β.

Mandatory Visualizations Signaling Pathway of CdKr Photodissociation and VMI Detection



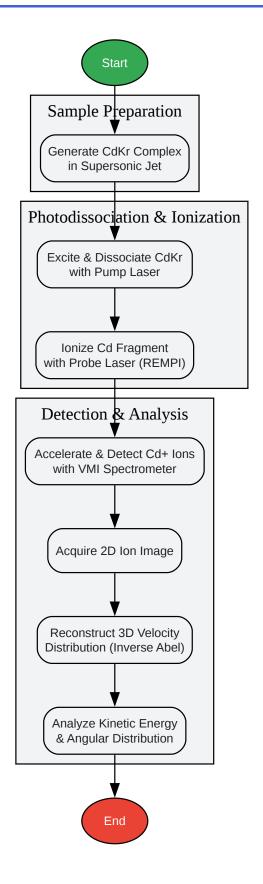
Click to download full resolution via product page



Caption: Workflow for CdKr photodissociation and VMI detection.

Experimental Workflow for VMI of CdKr Photodissociation



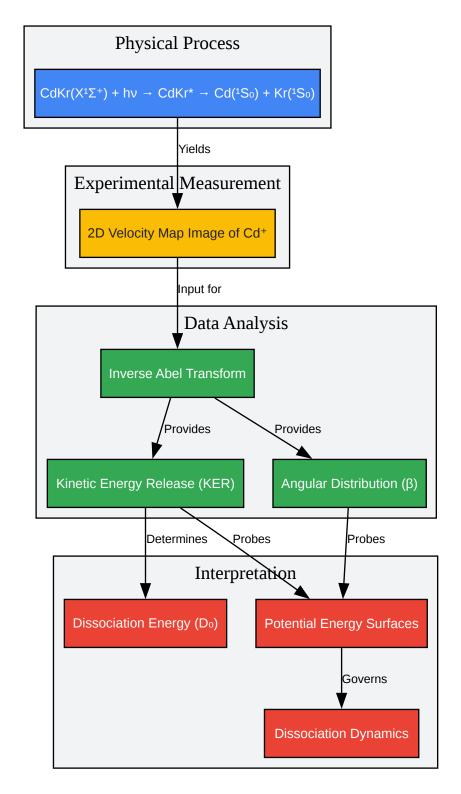


Click to download full resolution via product page

Caption: Experimental workflow for VMI of CdKr photodissociation.



Logical Relationship of Photodissociation and Data Analysis



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chemical Dynamics: Velocity Map Imaging [dynamics.eps.hw.ac.uk]
- 2. Velocity Map Imaging | The Lester group [web.sas.upenn.edu]
- 3. Photofragment-ion imaging Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ion Imaging of CdKr Photodissociation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15417951#ion-imaging-techniques-for-cdkr-photodissociation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





